Emodin 1-O-beta-D-glucoside

Vue d'ensemble

Description

L’émodine-1-O-glucoside est un dérivé d’anthraquinone naturel. Il s’agit d’une forme glucosidique de l’émodine, que l’on trouve dans diverses plantes, notamment dans les espèces de rhubarbe. L’émodine-1-O-glucoside est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antitumorales et antibactériennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’émodine-1-O-glucoside peut être synthétisé par la glucosylation de l’émodine. Ce processus implique l’utilisation de glycosyltransférases de produits secondaires végétaux (PSPG). Par exemple, il a été démontré que l’enzyme UDP-glycosyltransférase (RpUGT1) provenant du rhizome de Rheum palmatum glucosyle l’émodine, produisant de l’émodine-1-O-glucoside .

Méthodes de production industrielle : La production industrielle d’émodine-1-O-glucoside implique généralement l’extraction de sources végétales telles que le Rheum palmatum. Le processus comprend l’isolement de l’émodine, suivi de sa glucosylation à l’aide d’enzymes spécifiques ou de méthodes chimiques .

Analyse Des Réactions Chimiques

Types de réactions : L’émodine-1-O-glucoside subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer ses activités biologiques .

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme l’hydroxylamine ou l’hydrazine.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’émodine-1-O-glucoside, qui peuvent présenter des activités biologiques améliorées ou modifiées .

4. Applications de la recherche scientifique

L’émodine-1-O-glucoside a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour synthétiser d’autres composés bioactifs.

Médecine : L’émodine-1-O-glucoside présente des propriétés anti-inflammatoires, antitumorales et antibactériennes, ce qui en fait un candidat pour le développement de médicaments

Applications De Recherche Scientifique

Anti-inflammatory Properties

Emodin 1-O-beta-D-glucoside exhibits significant anti-inflammatory effects, which have been demonstrated in various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammatory responses in different models.

- Mechanism : The compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for the transcription of inflammatory genes .

- Case Study : In a model of acute myocardial infarction, treatment with emodin significantly reduced the levels of tumor necrosis factor-alpha and other inflammatory markers, demonstrating its potential in cardiovascular diseases .

Antioxidant Activity

This compound also possesses strong antioxidant properties. It helps in scavenging free radicals and enhancing the body’s antioxidant defense mechanisms.

- Mechanism : The compound increases the activity of superoxide dismutase and total antioxidative capability while decreasing malondialdehyde levels in brain tissues .

- Case Study : In a rat model of cerebral ischemia-reperfusion injury, emodin treatment resulted in reduced neurological deficits and infarction area, indicating its protective role against oxidative stress .

Inhibition of Tumor Growth

Research has indicated that this compound can inhibit the growth of various cancer cell lines.

- Mechanism : It induces apoptosis in cancer cells by regulating the expression of Bcl-2 family proteins and activating caspases .

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the viability of neuroblastoma and glioblastoma cells in a dose-dependent manner, with IC50 values indicating effective cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| SK-N-AS Neuroblastoma | 108.7 |

| T98G Glioblastoma | 61.24 |

| C6 Mouse Glioblastoma | 52.67 |

Protection Against Ischemic Injury

This compound has been studied for its neuroprotective effects against ischemic damage.

- Mechanism : The compound protects neurons by inhibiting glutamate-induced excitotoxicity and promoting antioxidant defenses .

- Case Study : In experiments involving cultured cortical cells exposed to glutamate, emodin significantly reduced neuronal damage and improved cell viability .

Summary of Findings

The applications of this compound are extensive, particularly in pharmacology and oncology. Its ability to modulate inflammatory processes, combat oxidative stress, and inhibit tumor growth positions it as a promising candidate for therapeutic development.

Mécanisme D'action

L’émodine-1-O-glucoside exerce ses effets par l’intermédiaire de diverses cibles moléculaires et voies :

Anti-inflammatoire : Il inhibe l’activité des cytokines pro-inflammatoires telles que l’IL-6, l’IL-1β et le TNF-α.

Antibactérien : Il agit comme un inhibiteur non compétitif de la neuraminidase bactérienne.

Composés similaires :

Émodine-8-O-glucoside : Une autre forme glucosidique de l’émodine présentant des activités biologiques similaires.

Chrysophanol-8-O-glucoside : Un glucoside d’anthraquinone apparenté présentant des propriétés anti-inflammatoires et antitumorales.

Rhein-8-O-glucoside : Connu pour ses effets anti-inflammatoires et antitumoraux.

Unicité : L’émodine-1-O-glucoside est unique en raison de sa glucosylation spécifique à la position 1-O, ce qui peut conférer des activités biologiques et des propriétés pharmacocinétiques distinctes par rapport à d’autres glucosides .

Comparaison Avec Des Composés Similaires

Emodin-8-O-glucoside: Another glucoside form of emodin with similar biological activities.

Chrysophanol-8-O-glucoside: A related anthraquinone glucoside with anti-inflammatory and anti-tumor properties.

Rhein-8-O-glucoside: Known for its anti-inflammatory and anti-tumor effects.

Uniqueness: Emodin-1-O-glucoside is unique due to its specific glucosylation at the 1-O position, which may confer distinct biological activities and pharmacokinetic properties compared to other glucosides .

Activité Biologique

Emodin 1-O-beta-D-glucoside, a glucoside derivative of emodin, is primarily isolated from the medicinal plant Polygonum cuspidatum. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article provides an overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 432.378 g/mol

- CAS Number : 38840-23-2

- Melting Point : 239-241 °C

- IC (Bacterial Neuraminidase Inhibition): 0.85 μM .

This compound exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity :

-

Anticancer Properties :

- Emodin and its derivatives have shown promise in inhibiting cancer cell proliferation through various pathways:

- Induction of apoptosis via ROS (reactive oxygen species) generation.

- Inhibition of key signaling pathways such as MAPK and NF-κB, which are involved in cell survival and proliferation .

- A study demonstrated that emodin induces necroptosis in renal cancer cells, highlighting its potential against drug-resistant tumors .

- Emodin and its derivatives have shown promise in inhibiting cancer cell proliferation through various pathways:

- Anti-inflammatory Effects :

- Cardiovascular Protection :

Table: Summary of Biological Activities

Notable Research Studies

- Inhibition of Cancer Cell Growth :

- Inflammatory Disease Models :

- Bioavailability Challenges :

Propriétés

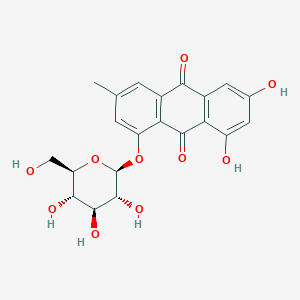

IUPAC Name |

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXFEBMBNPRRSI-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020031 | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38840-23-2 | |

| Record name | Emodin 1-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38840-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038840232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN 1-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513F53H6BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.